molecular formula C20H35N3O13 B12391817 O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine

O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine

Cat. No.: B12391817
M. Wt: 525.5 g/mol
InChI Key: BMSPZGKRTLZXAV-NOKREWQBSA-N
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Description

O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine is an O-linked glycopeptide consisting of a disaccharide moiety (GlcNAcβ1→3GalNAc) attached to L-threonine via an α-glycosidic bond. This structure is distinct from common O-glycosylation patterns, such as the Tn antigen (GalNAcα-O-Ser/Thr) or T antigen (Galβ1→3GalNAcα-O-Ser/Thr) .

Properties

Molecular Formula

C20H35N3O13

Molecular Weight

525.5 g/mol

IUPAC Name

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid

InChI

InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9-,10-,11+,12-,13-,14-,15+,16-,17-,19+,20+/m1/s1

InChI Key

BMSPZGKRTLZXAV-NOKREWQBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)NC(=O)C

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Core 3 β3-N-Acetylglucosaminyltransferase (β3Gn-T6)

The enzymatic synthesis of the GlcNAcβ1-3GalNAc-Thr structure is catalyzed by β3Gn-T6, a glycosyltransferase abundant in normal colon tissue. This enzyme transfers N-acetylglucosamine (GlcNAc) from uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) to the hydroxyl group of N-acetyl-α-D-galactosamine (GalNAc) linked to L-threonine. The reaction occurs under physiological pH (7.0–7.5) and requires Mn²⁺ as a cofactor, which stabilizes the UDP-GlcNAc donor.

Reaction Conditions

  • Enzyme Source : Porcine gastric mucosa and rat colonic mucosal membranes.
  • Donor Substrate : UDP-GlcNAc (Km = 2–5 mM).
  • Acceptor Substrate : GalNAc-α-L-threonine or GalNAc-ovine submaxillary mucin (Km = 3 mM).
  • Activators : Triton X-100 (0.1% v/v) enhances enzyme activity by 40–60%.
  • Temperature : 37°C, with optimal activity at 1–2 hours.

Purification of the product employs high-performance liquid chromatography (HPLC) using a Whatman Partisil PXS 5/25 PAC column and acetonitrile/water gradients. Yields reach 37–62 nmol·h⁻¹·mg⁻¹ depending on the acceptor substrate.

Sequential Glycosylation for Extended Structures

In porcine gastric mucosa, β3Gn-T6 synthesizes the core 3 disaccharide, while a β6-N-acetylglucosaminyltransferase (β6Gn-T) extends it to form the core 4 trisaccharide (GlcNAcβ1-3[GlcNAcβ1-6]GalNAc-Thr). This sequential activity highlights the regioselectivity of glycosyltransferases, which can be exploited for modular synthesis.

Chemical Synthesis and Protection Strategies

Acetylation of Amino Acid Residues

Chemical routes often begin with the acetylation of L-threonine to generate N-acetyl-L-threonine, a precursor for glycosylation. The patent DE19546533A1 describes acetylation using acetic anhydride in glacial acetic acid at 60–150°C. This method achieves >95% conversion but requires careful control to avoid racemization.

Key Steps :

  • Acetylation : L-threonine + acetic anhydride → N-acetyl-L-threonine.
  • Glycosylation : N-acetyl-L-threonine is coupled with peracetylated GlcNAcβ1-3GalNAc donors.

Glycosidic Bond Formation

The 1→3 linkage between GlcNAc and GalNAc is constructed using trichloroacetimidate or thioglycoside donors. For example:

  • Donor : Peracetylated GlcNAcβ-trichloroacetimidate.
  • Acceptor : N-acetyl-α-D-galactosaminyl-L-threonine.
  • Promoter : Trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane.

Yields for glycosylation range from 50–70%, with purity confirmed via NMR and mass spectrometry.

Comparative Analysis of Synthesis Methods

Enzymatic vs. Chemical Approaches

Parameter Enzymatic Synthesis Chemical Synthesis
Yield 37–62 nmol·h⁻¹·mg⁻¹ 50–70%
Stereoselectivity High (β1-3 specificity) Moderate (requires protecting groups)
Scalability Limited by enzyme availability Feasible with optimized protocols
Cost High (UDP-GlcNAc cost) Moderate (bulk reagents)

Challenges and Optimization Strategies

Enzyme Instability and Cost

β3Gn-T6 is labile under non-optimized conditions, necessitating stabilizers like glycerol (10% v/v). Recombinant expression in E. coli or yeast improves scalability but reduces activity by 30–50%.

Chemical Synthesis Side Reactions

Unwanted α-anomers and dipeptide byproducts (1.2% yield) necessitate rigorous purification. Size-exclusion chromatography and ion-exchange resins achieve >95% purity.

Chemical Reactions Analysis

Reaction Mechanism and Kinetics

The enzymatic mechanism proceeds through a retaining glycosyltransferase pathway:

  • Substrate binding : UDP-GlcNAc and O-GalNAc-protein bind to the enzyme’s active site.

  • Transition state stabilization : Acidic residues stabilize the oxocarbenium ion intermediate.

  • Nucleophilic attack : The hydroxyl group of GalNAc attacks the anomeric carbon of GlcNAc, forming a β1-3 glycosidic bond .

Key Kinetic Parameters:

  • pH optimum : 6.5–7.5

  • Metal ion dependence : Mn²⁺ or Mg²⁺ enhances activity

  • Km for UDP-GlcNAc : ~15 μM

Structural and Functional Characterization

The compound’s β1-3 linkage is critical for mucin stability and biological recognition. Analytical techniques used to study its reactions include:

Table 2: Characterization Methods

MethodApplication
NMR spectroscopy Confirms glycosidic bond configuration
Mass spectrometry Determines molecular weight and purity
HPLC Quantifies reaction yield and kinetics

Research Advancements and Challenges

Recent studies highlight:

  • Inhibitor development : Small molecules targeting EC 2.4.1.147 to modulate mucin production .

  • Glycoengineering : Recombinant enzymes for scalable synthesis of core 3 O-glycans .

  • Analytical limitations : Structural complexity complicates mass spectrometry fragmentation patterns.

This compound’s reactions are pivotal in glycobiology, with implications for therapeutic development and disease diagnostics. Ongoing research aims to refine synthetic methods and decode its role in cellular communication .

Scientific Research Applications

Glycosylation in Protein Functionality

Glycosylation is a critical post-translational modification that affects protein folding, stability, and activity. The presence of O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine can enhance the biological activity of therapeutic proteins by improving their pharmacokinetics and bioavailability. For instance, glycosylated proteins often exhibit increased resistance to proteolytic degradation and improved solubility in physiological conditions .

Enzymatic Reactions

This compound serves as a substrate for specific glycosyltransferases involved in the biosynthesis of glycoproteins. The enzymatic incorporation of this glycoside into proteins can lead to the generation of novel glycoproteins with tailored properties for therapeutic applications .

Drug Development and Delivery

The unique structural features of O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine make it a candidate for drug formulation strategies aimed at enhancing drug delivery systems. Its ability to modify the pharmacodynamics of drugs can lead to improved therapeutic outcomes in treating diseases such as cancer and autoimmune disorders .

Therapeutic Potential in Joint Disorders

Research indicates that components related to N-acetyl-beta-D-glucosamine, a part of this compound, have been investigated for their efficacy in treating joint damage and osteoarthritis. These compounds may help in cartilage repair and regeneration by promoting synovial fluid production and reducing inflammation .

Biocatalysis

O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine can be utilized in biocatalytic processes, particularly in the synthesis of non-natural amino acids through threonine aldolase catalyzed reactions. This application is significant for producing pharmaceutical intermediates and complex natural products .

Cosmetic Industry

In cosmetics, glycosides similar to this compound are employed for their moisturizing properties and skin barrier enhancement effects. The incorporation of such compounds can improve skin hydration and elasticity, making them valuable ingredients in skincare formulations .

Case Studies

Study Focus Findings
Study on Glycosylation EffectsInvestigated the impact of glycosylation on protein stabilityDemonstrated enhanced stability and reduced immunogenicity in therapeutic proteins when modified with O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine
Joint Health ResearchExplored N-acetyl-beta-D-glucosamine derivativesFound improvements in joint function and reduction in pain among subjects treated with glucosamine derivatives
Biocatalytic Synthesis StudyExamined threonine aldolase variantsIdentified increased yields of non-natural amino acids when using modified threonine aldolases with O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine as substrate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in O-Glycosylation

A. Tn Antigen (GalNAcα-O-Ser/Thr):

  • Simplest O-glycan, often a cancer biomarker. Recognized by lectins and processed by enzymes like peptide:N-glycosidases (PNGases) .
  • Unlike the target compound, lacks the GlcNAc extension, making it more susceptible to enzymatic cleavage.

B. T Antigen (Galβ1→3GalNAcα-O-Ser/Thr):

  • Core 1 O-glycan. Synthesis involves β1→3 galactosylation of Tn antigen.
  • highlights enzymatic synthesis of similar structures, where β-galactosylation enhances stability and biological recognition compared to Tn .

C. Core 2 (GlcNAcβ1→6[Galβ1→3]GalNAcα-O-Ser/Thr):

  • Branched O-glycan with β1→6 GlcNAc linkage. Enzymatic synthesis requires β1→6-N-acetylglucosaminyltransferases, distinct from the β1→3 linkage in the target compound.

Enzymatic Processing and Stability

Key Insights from Enzymatic Studies

  • L-Threonine Aldolase Variants (–10): While unrelated to glycosylation, these studies demonstrate how active-site mutations (e.g., T10A, R231A) alter substrate specificity and catalytic efficiency. Similar engineering could optimize glycosyltransferases for synthesizing the target compound .
  • Donor Specificity (): Mutants like R231A/Y32M in LTAaj broaden donor acceptance (e.g., D-amino acids). Analogous strategies might enable glycosyltransferases to accommodate non-natural sugars like GlcNAcβ1→3GalNAc .

Biological Activity

O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine is a complex glycosylated compound that plays a significant role in various biological processes. This compound features a unique structure that combines N-acetyl-beta-D-glucosamine and N-acetyl-alpha-D-galactosamine, linked through a beta-1,3 glycosidic bond, with an L-threonine backbone. Understanding its biological activity can provide insights into its potential applications in therapeutic and nutritional contexts.

Structure and Composition

The molecular structure of O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine can be summarized as follows:

  • Components :
    • N-Acetyl-beta-D-glucosamine : A hexosamine involved in various biological processes, including cell signaling and structural roles in glycoproteins.
    • N-Acetyl-alpha-D-galactosamine : Another hexosamine that contributes to the diversity of glycan structures.
    • L-Threonine : An essential amino acid that is a building block for proteins.

Biological Functions

The biological activity of this compound can be categorized into several key functions:

  • Cell Signaling : Glycans like O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine are critical in cell-cell communication and recognition processes. They can influence immune responses and cellular interactions.
  • Mucin Synthesis : This compound is involved in the synthesis of mucin-type O-glycans, which are important for the formation of mucus in epithelial tissues. Mucins play protective roles in various organs, including the respiratory and gastrointestinal tracts.
  • Metabolic Pathways : It participates in metabolic pathways related to glycan catabolism. Enzymes such as beta-1,3-N-acetylglucosaminyltransferase are crucial for its biosynthesis and degradation, highlighting its role in maintaining cellular homeostasis.

Enzymatic Activity

Recent studies have identified specific enzymes responsible for the biosynthesis of O-glycans containing this compound. For instance, beta-1,3-N-acetylglucosaminyltransferases (B3GNT) have been shown to catalyze the transfer of N-acetylglucosamine to serine or threonine residues on proteins, forming O-glycosidic linkages. This enzymatic activity is vital for producing complex glycan structures necessary for proper protein function and stability .

Case Studies

  • Mucin-Type Glycoproteins : Research has demonstrated that O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine is a component of mucin-type glycoproteins. These glycoproteins are essential for protecting epithelial surfaces from pathogens and facilitating cell signaling .
  • Gut Microbiota Interaction : Studies have shown that certain gut bacteria can metabolize complex glycans, including those containing this compound, influencing gut health and immune responses .

Data Table: Biological Activities

Activity TypeDescriptionReferences
Cell SignalingInvolved in cellular communication and immune response modulation
Mucin SynthesisKey component in mucin-type O-glycan biosynthesis
Glycan MetabolismParticipates in metabolic pathways for glycan degradation
Gut Microbiota InteractionInfluences gut health through interactions with intestinal bacteria

Q & A

Basic Research Questions

Q. How can researchers detect and quantify O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine in biological samples?

  • Methodology :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS to separate and identify the glycoconjugate. Calibrate with synthetic standards for quantification .
  • TLC Analysis : Monitor glycosylation reactions using thin-layer chromatography with heptane/acetone (3:7) as the mobile phase; compare retention factors (RF) to known standards .
    • Key Considerations : Optimize ionization parameters for MS to avoid fragmentation of the labile glycosidic bond.

Q. What are the established chemical synthesis routes for this compound?

  • Methodology :

  • Schmidt Glycosylation : Use glycosyl imidates (e.g., trichloroacetyl-protected GlcNAc) to form alpha/beta glycosidic bonds. For example, activate N-acetyl-beta-D-glucosamine with imidate donors under BF3 catalysis .
  • Stepwise Assembly : First glycosylate L-threonine with N-acetyl-alpha-D-galactosamine, followed by coupling to N-acetyl-beta-D-glucosamine via (1→3)-linkage. Protect reactive groups (e.g., Boc for amino acids) to prevent side reactions .
    • Validation : Confirm regio- and stereochemistry using <sup>1</sup>H/<sup>13</sup>C NMR and 2D COSY/TOCSY experiments .

Q. What is the biological significance of this glycosylated threonine in protein post-translational modification?

  • Functional Role : The compound is a model for mucin-type O-glycosylation , where N-acetylgalactosamine (GalNAc) is linked to serine/threonine residues. This modification influences protein stability, cell-cell interactions, and immune recognition .
  • Enzymatic Context : UDP-GlcNAc and UDP-GalNAc serve as donors for glycosyltransferases like ST6GALNAC5, which catalyze similar modifications in cancer-associated antigens .

Q. How does L-threonine metabolism intersect with the biosynthesis of this compound?

  • Pathway Linkage : L-threonine is a substrate for O-linked glycosylation. Its availability is regulated by metabolic engineering in E. coli (e.g., glyoxylate shunt optimization) and dissolved oxygen levels in fermentation .
  • Degradation : In humans, L-threonine is catabolized via L-threonine dehydrogenase (TDH), but the human TDH gene is non-functional, necessitating alternative models (e.g., murine) for degradation studies .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : Use <sup>1</sup>H, <sup>13</sup>C, and HSQC to assign anomeric protons (δ 4.5–5.5 ppm) and confirm glycosidic linkages .
  • High-Resolution MS : Detect [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions to verify molecular weight (e.g., ~500–600 Da range) .

Advanced Research Questions

Q. How can researchers design experiments to identify enzymes involved in the biosynthesis of this compound?

  • Experimental Design :

  • Enzyme Assays : Incubate cell lysates with UDP-<sup>14</sup>C-GlcNAc/GalNAc and L-threonine-containing peptides. Monitor radiolabel incorporation via scintillation counting .
  • CRISPR Knockouts : Target putative glycosyltransferases (e.g., ST6GALNAC5) in cell lines and analyze O-glycosylation profiles using lectin microarrays .
    • Data Interpretation : Compare kinetic parameters (Km, Vmax) across enzymes to identify primary catalysts .

Q. How can contradictory data on glycosylation efficiency be resolved in synthetic studies?

  • Troubleshooting :

  • Protecting Group Strategy : Use orthogonal protection (e.g., benzyl for hydroxyls, Boc for amines) to minimize steric hindrance during glycosylation .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF, DCM) to improve donor solubility and reaction yields .
    • Case Study : In Schmidt's method, substituting acetyl chloride with TBAHS increased yields from 44% to >60% for similar glycosides .

Q. What metabolic engineering strategies enhance the production of L-threonine for glycosylation studies?

  • Optimization Approaches :

  • Pathway Redirection : Overexpress homoserine dehydrogenase (thrA) and delete competing pathways (e.g., tdh) in E. coli to boost L-threonine titers .
  • Fermentation Control : Maintain 20% dissolved oxygen to direct metabolic flux toward L-threonine biosynthesis .
    • Validation : Use <sup>13</sup>C metabolic flux analysis to quantify carbon partitioning into glycosylation precursors .

Q. Could this compound serve as a biomarker for chronic kidney disease (CKD) or other pathologies?

  • Hypothesis Testing :

  • Metabolomic Profiling : Compare serum/urine levels of O-glycosylated threonine in CKD patients vs. controls using LC-MS .
  • Mechanistic Studies : Investigate if reduced L-threonine levels in CKD (due to altered glycine/serine metabolism) correlate with aberrant glycosylation .
    • Challenges : Differentiate between dietary and endogenous sources of the compound in biofluids .

Q. How do enzyme kinetics and allosteric regulation impact the degradation of this compound?

  • Kinetic Analysis :

  • Stopped-Flow Spectrophotometry : Measure NADH production during L-threonine dehydrogenase (TDH)-catalyzed degradation. Fit data to Hill equations to assess cooperativity (e.g., K0.5 = 78 mM for isoleucine inhibition) .
  • Inhibitor Screening : Test valine and isoleucine analogs for competitive/non-competitive inhibition using fluorescence quenching assays .
    • Implications : Human TDH pseudogene status necessitates alternative models (e.g., murine hepatocytes) for degradation pathway studies .

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